4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole

Description

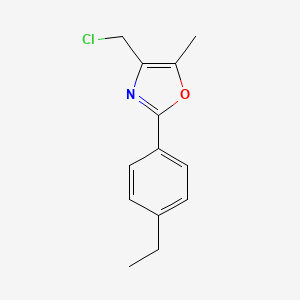

4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole is a substituted oxazole derivative characterized by a chloromethyl group at the 4-position, a 4-ethylphenyl group at the 2-position, and a methyl group at the 5-position. Oxazoles are heterocyclic aromatic compounds with a five-membered ring containing one oxygen and one nitrogen atom. Its structural features are critical for interactions in biological systems, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-3-10-4-6-11(7-5-10)13-15-12(8-14)9(2)16-13/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMXLIDWAPOXML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with chloroacetic acid and ammonium acetate, followed by cyclization to form the oxazole ring. The reaction conditions often require heating and the use of a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the oxazole ring or other substituents can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

- Halogen vs.

- Steric Effects : The 3-methylphenyl substituent () introduces steric bulk, which may reduce binding affinity in enzyme pockets compared to the para-substituted ethyl group.

- Functional Group Diversity : The ethoxy group in improves membrane permeability, a trait absent in the target compound’s ethylphenyl group.

Physicochemical Properties

Crystallography and Stability

- Crystal Packing : Isostructural compounds (e.g., thiazole derivatives in –3) exhibit triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. Similar oxazoles likely adopt planar conformations, but substituents like chloromethyl or ethylphenyl influence packing efficiency and stability .

- Solubility: The ethyl group in the target compound may enhance solubility in nonpolar solvents compared to halogenated analogues, which exhibit higher polarity .

Therapeutic Targets

Biological Activity

4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound characterized by its unique oxazole ring structure, which includes a chloromethyl group at the 4-position, a 4-ethylphenyl group at the 2-position, and a methyl group at the 5-position. Its molecular formula is C12H12ClN2O, with a molecular weight of approximately 237.71 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. It has been investigated as a pharmacophore in drug development, showing promise in various therapeutic areas:

- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of microbial pathogens.

- Anticancer Activity : Studies have shown its potential to inhibit cancer cell proliferation through various mechanisms.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their activity or function. Additionally, the oxazole ring participates in non-covalent interactions, such as hydrogen bonding and π-π stacking, which further influences the compound’s biological effects .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against several human tumor cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| CaCo-2 (colon adenocarcinoma) | 12.3 |

| MCF-7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 18.7 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results showed promising antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's ability to inhibit bacterial growth indicates its potential utility in treating infections caused by resistant strains .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound is being explored for various applications:

- Drug Development : As a potential lead compound for new antimicrobial and anticancer drugs.

- Biochemical Probes : Utilized in studies to elucidate biological pathways and mechanisms.

- Materials Science : Investigated for its role in synthesizing advanced materials due to its unique structural features .

Q & A

Q. What are the established synthetic routes for 4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole?

A common method involves cyclization of precursors using chloromethylating agents like chloromethyl methyl ether in the presence of Lewis acid catalysts (e.g., zinc iodide). This facilitates the introduction of the chloromethyl group while forming the oxazole ring. For example, analogous compounds such as 4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole are synthesized via this approach, with reaction conditions optimized for yield and purity . Alternative routes may involve Vilsmeier-Haack reactions for formylation or microwave-assisted condensation to accelerate multi-step syntheses .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Structural elucidation typically employs:

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., ethylphenyl and chloromethyl groups) through chemical shifts and splitting patterns .

- X-ray diffraction : Resolves crystal packing and bond angles, as demonstrated for structurally similar 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl derivatives .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the synthesis and yield of this compound?

Solvent choice significantly impacts reaction kinetics and product distribution. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while protic solvents (e.g., ethanol) may stabilize intermediates. Microwave-assisted synthesis (300 W, 5–6 min) reduces reaction time and improves yield compared to traditional thermal methods, as observed in analogous oxazole syntheses . Temperature optimization (e.g., 60–80°C) minimizes side reactions like hydrolysis of the chloromethyl group .

Q. What structural modifications enhance the biological activity of this oxazole derivative, and how are they rationalized?

The chloromethyl group increases lipophilicity, improving membrane permeability and interaction with hydrophobic enzyme pockets. Comparative studies show that halogenated derivatives (e.g., bromomethyl analogs) exhibit varied reactivity due to differences in bond dissociation energy, while phenyl substituents at position 2 (e.g., 4-ethylphenyl) modulate steric and electronic effects, influencing binding affinity . Structure-activity relationship (SAR) studies should prioritize substitutions at positions 2 and 5 for targeted bioactivity .

Q. How can contradictions in reported biological data for this compound be resolved?

Discrepancies often arise from variations in assay conditions (e.g., enzyme concentration, pH). To address this:

- Standardize assays : Use consistent protocols (e.g., fixed substrate concentrations).

- Validate targets : Employ crystallography or molecular docking to confirm binding modes, as done for triazole derivatives interacting with cytochrome P450 enzymes .

- Control for impurities : High-performance liquid chromatography (HPLC) ensures compound purity >95% before biological testing .

Q. What strategies optimize regioselectivity in functionalizing the oxazole ring?

Regioselective functionalization is achieved via:

- Directing groups : Electron-withdrawing substituents (e.g., nitro) guide electrophilic attack to specific positions.

- Catalytic systems : Palladium catalysts enable cross-coupling at position 4, as seen in related thiazole derivatives .

- Protecting groups : Temporary protection of the chloromethyl group prevents undesired side reactions during modifications .

Methodological Considerations

- Reaction monitoring : Use thin-layer chromatography (TLC) or in situ FTIR to track intermediate formation .

- Yield optimization : Employ design of experiments (DoE) to statistically evaluate variables like catalyst loading and solvent ratios .

- Data validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.